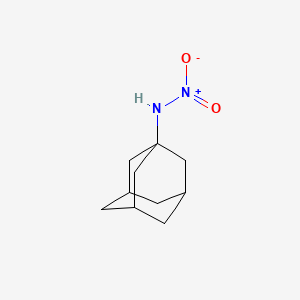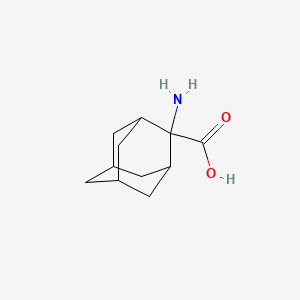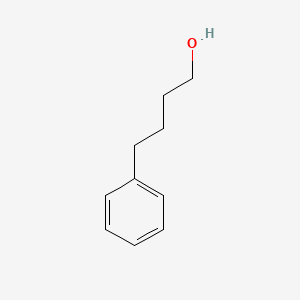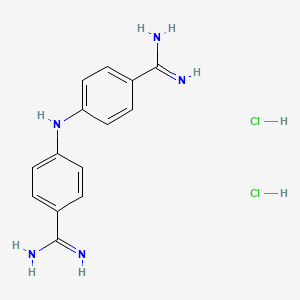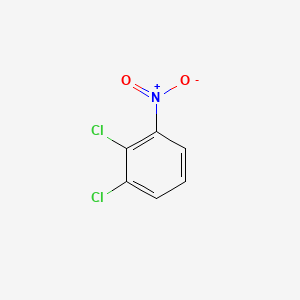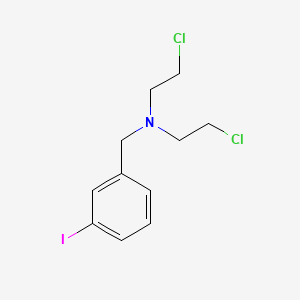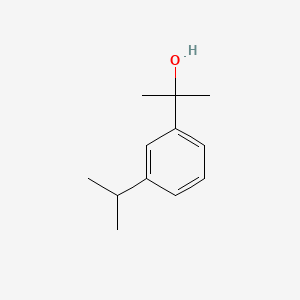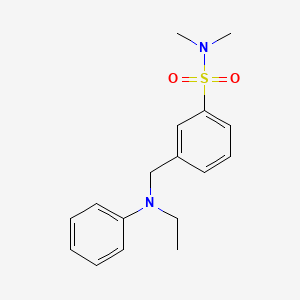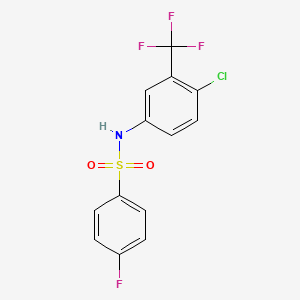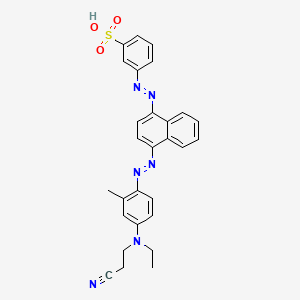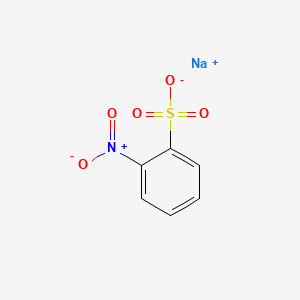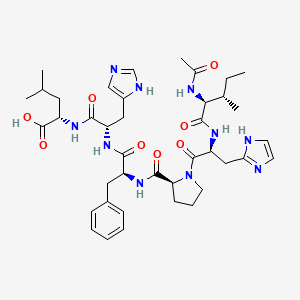
Ac-Ile-his-pro-phe-his-leu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with multiple functional groups, including amide, imidazole, and phenyl groups. It is likely to be a peptide or a peptide-like molecule, given the presence of multiple amide bonds.
Synthetic Routes and Reaction Conditions:
- The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions to form amide bonds, and purification steps.
- Common reagents used in peptide synthesis include carbodiimides (e.g., dicyclohexylcarbodiimide), coupling agents (e.g., N-hydroxysuccinimide), and protecting groups (e.g., tert-butyloxycarbonyl).
Industrial Production Methods:
- Industrial production may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and complexity of the molecule.
- SPPS is often preferred for its efficiency and ability to automate the synthesis process.
Types of Reactions:
Oxidation: The imidazole and phenyl groups may undergo oxidation under specific conditions.
Reduction: Amide bonds are generally stable, but reduction can occur under strong reducing conditions.
Substitution: Functional groups such as imidazole can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
- The products will depend on the specific reactions and conditions used. For example, oxidation of the imidazole group may yield imidazolone derivatives.
Scientific Research Applications
This compound, given its complexity, may have applications in various fields:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Potential use in studying protein interactions or as a building block for larger biomolecules.
Medicine: Possible applications in drug design and development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of specialized materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example:
Biological Context: It may interact with specific enzymes or receptors, influencing biochemical pathways.
Chemical Context: It may act as a catalyst or intermediate in chemical reactions.
Comparison with Similar Compounds
- Other peptides or peptide-like molecules with similar functional groups.
- Compounds such as Ac-Ile-his-pro-phe-his-leu analogs with slight modifications in the side chains or functional groups.
Uniqueness:
- The specific arrangement of functional groups and the overall structure may confer unique properties, such as specific binding affinities or reactivity.
Properties
CAS No. |
121521-00-4 |
|---|---|
Molecular Formula |
C40H56N10O8 |
Molecular Weight |
804.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-2-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C40H56N10O8/c1-6-24(4)34(45-25(5)51)38(55)48-30(20-33-42-14-15-43-33)39(56)50-16-10-13-32(50)37(54)47-28(18-26-11-8-7-9-12-26)35(52)46-29(19-27-21-41-22-44-27)36(53)49-31(40(57)58)17-23(2)3/h7-9,11-12,14-15,21-24,28-32,34H,6,10,13,16-20H2,1-5H3,(H,41,44)(H,42,43)(H,45,51)(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)/t24-,28-,29-,30-,31-,32-,34-/m0/s1 |
InChI Key |
OCPDFWVOTXYQBC-BKKYOMMVSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=NC=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
121521-00-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
IXPFHL |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ac-Ile-His-Pro-Phe-His-Leu AG 85-12 AG-85-12 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


